![molecular formula C15H9N3O4S B5544425 4-nitro-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide](/img/structure/B5544425.png)
4-nitro-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazinones involves precursor compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide, which are structural variants leading to promising antituberculosis drug candidates (Richter et al., 2021). Synthesis methodologies also explore isomerization processes, where N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines undergo spontaneous transformations to yield benzothiazoles under specific conditions (Argilagos et al., 1997).
Molecular Structure Analysis
The molecular structure of 4-nitro-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide and related compounds has been characterized using techniques like X-ray diffraction. These analyses reveal the orientation of nitro groups and the dihedral angles between aromatic rings, providing insights into the compound's molecular geometry (Saeed et al., 2008).
Chemical Reactions and Properties
Benzothiazinones undergo various chemical reactions, including nitrosation and isocyanation, leading to the formation of derivatives with potential anticancer properties. These reactions highlight the chemical versatility and reactivity of the benzothiazinone nucleus (Gupta & Gupta, 2010).
Scientific Research Applications
Antitubercular Drug Development
One significant application of compounds related to 4-nitro-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide is in the development of new antituberculosis drugs. Researchers Richter et al. (2021) have explored the structural characterization of related compounds, which serve as precursors for the synthesis of benzothiazinones, a class of promising antituberculosis agents (Richter et al., 2021).
Antitumor Agents
Benzothiazole derivatives, closely related to 4-nitro-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide, have been studied for their potential as antitumor agents. Yoshida et al. (2005) designed and synthesized biologically stable derivatives showing significant inhibitory effects on tumor growth in vivo (Yoshida et al., 2005).
Molecular Electronic Device Applications
In the field of molecular electronics, related nitroamine compounds have been used in electronic devices. Chen et al. (1999) demonstrated the use of a molecule containing a nitroamine redox center in an electronic device, showing significant on-off peak-to-valley ratios and negative differential resistance (Chen et al., 1999).
Antimicrobial and Anticancer Properties
Compounds derived from benzothiazoles, similar to 4-nitro-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide, have been synthesized and evaluated for antimicrobial and anticancer potentials. Deep et al. (2016) found certain derivatives to exhibit notable antimicrobial and anticancer activities, highlighting the potential of these compounds in therapeutic applications (Deep et al., 2016).
Mechanism of Action
While the specific mechanism of action for “4-nitro-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide” is not mentioned in the search results, 4H-3,1-benzothiazin-4-ones are assumed to possess biological activities because their heteroatoms can be engaged as acceptors in hydrogen bonds and the fused aromatic ring can form π–π interactions with biological targets .
Future Directions
properties
IUPAC Name |
4-nitro-N-(4-oxo-3,1-benzothiazin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O4S/c19-13(9-5-7-10(8-6-9)18(21)22)17-15-16-12-4-2-1-3-11(12)14(20)23-15/h1-8H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVDDGRUZWVGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide |
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